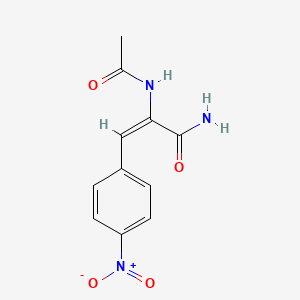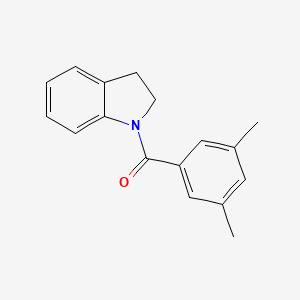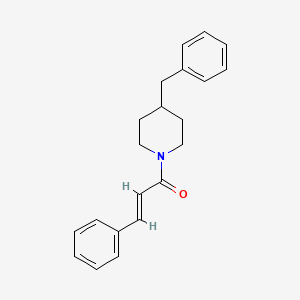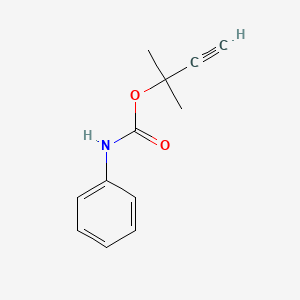![molecular formula C12H18Cl2N2 B5181097 (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5181097.png)
(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine, also known as Cetrimonium Chloride (CTAC), is a quaternary ammonium compound that is widely used in various scientific research applications. It is a cationic surfactant that is commonly used as a biocide, preservative, and disinfectant in the pharmaceutical, cosmetic, and food industries.
科学研究应用
(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride has a wide range of scientific research applications. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and micelles. It is also used as a dispersant in the preparation of carbon nanotubes and graphene oxide. In addition, it is used as a stabilizer in the preparation of colloidal suspensions and emulsions. (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride is also used as a preservative in the pharmaceutical and cosmetic industries.
作用机制
(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride acts as a cationic surfactant by binding to negatively charged surfaces such as cell membranes and proteins. It disrupts the cell membrane and denatures proteins, leading to cell death. (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride also has antimicrobial properties and can inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects
(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride has been shown to have a wide range of biochemical and physiological effects. It can disrupt the cell membrane of bacteria and fungi, leading to cell death. It can also denature proteins, leading to the inhibition of enzyme activity. (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride has also been shown to have antiviral properties, inhibiting the replication of viruses such as herpes simplex virus and influenza virus.
实验室实验的优点和局限性
(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride has several advantages for lab experiments. It is a widely available and inexpensive surfactant that is easy to use. It is also stable under a wide range of pH and temperature conditions. However, (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride can be toxic to cells at high concentrations, and its use should be carefully controlled. It can also interfere with some assays and should be used with caution in certain experiments.
未来方向
There are several future directions for the use of (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride in scientific research. It has potential applications in the development of new drugs and therapies for bacterial and fungal infections. It can also be used in the preparation of new materials such as nanocomposites and biomaterials. Further research is needed to fully understand the mechanism of action of (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride and its potential applications in various fields of science.
Conclusion
In conclusion, (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride is a widely used cationic surfactant with a wide range of scientific research applications. Its mechanism of action involves disrupting the cell membrane and denaturing proteins, leading to cell death. (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride has several advantages for lab experiments, but its use should be carefully controlled due to its potential toxicity. Future research is needed to fully understand the potential applications of (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride in various fields of science.
合成方法
(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride can be synthesized through the reaction of dimethylaminoethanol, benzyl chloride, and 2,3-dichlorotoluene. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through a series of steps including filtration, washing, and drying.
属性
IUPAC Name |
N'-[(2,3-dichlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2/c1-15(2)7-8-16(3)9-10-5-4-6-11(13)12(10)14/h4-6H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWQGODSAXXIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5353106 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)


![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)

![4-[4-(2,4-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5181074.png)

![2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5181092.png)
![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)
![1-{2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5181107.png)
![N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5181110.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)
